(S)-alpha-Hydroxybenzenepropanenitrile
(S)-alpha-Hydroxybenzenepropanenitrile
Brand Name:
Vulcanchem
CAS No.:
106863-50-7
VCID:
VC0025186
InChI:
InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1
SMILES:
C1=CC=C(C=C1)CC(C#N)O
Molecular Formula:
C9H9NO
Molecular Weight:
147.17 g/mol
(S)-alpha-Hydroxybenzenepropanenitrile
CAS No.: 106863-50-7
Main Products
VCID: VC0025186
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol
CAS No. | 106863-50-7 |
---|---|
Product Name | (S)-alpha-Hydroxybenzenepropanenitrile |
Molecular Formula | C9H9NO |
Molecular Weight | 147.17 g/mol |
IUPAC Name | (2S)-2-hydroxy-3-phenylpropanenitrile |
Standard InChI | InChI=1S/C9H9NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6H2/t9-/m0/s1 |
Standard InChIKey | GOOUUOYVIYFDBL-VIFPVBQESA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C#N)O |
SMILES | C1=CC=C(C=C1)CC(C#N)O |
Canonical SMILES | C1=CC=C(C=C1)CC(C#N)O |
PubChem Compound | 12521933 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume